3,3,3-Trifluoro-l-alanine 3,3,3-Trifluoro-l-alanine
Brand Name: Vulcanchem
CAS No.: 127127-25-7
VCID: VC13359803
InChI: InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1
SMILES: C(C(=O)O)(C(F)(F)F)N
Molecular Formula: C3H4F3NO2
Molecular Weight: 143.06 g/mol

3,3,3-Trifluoro-l-alanine

CAS No.: 127127-25-7

Cat. No.: VC13359803

Molecular Formula: C3H4F3NO2

Molecular Weight: 143.06 g/mol

* For research use only. Not for human or veterinary use.

3,3,3-Trifluoro-l-alanine - 127127-25-7

Specification

CAS No. 127127-25-7
Molecular Formula C3H4F3NO2
Molecular Weight 143.06 g/mol
IUPAC Name (2R)-2-amino-3,3,3-trifluoropropanoic acid
Standard InChI InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1
Standard InChI Key HMJQKIDUCWWIBW-PVQJCKRUSA-N
Isomeric SMILES [C@@H](C(=O)O)(C(F)(F)F)N
SMILES C(C(=O)O)(C(F)(F)F)N
Canonical SMILES C(C(=O)O)(C(F)(F)F)N

Introduction

Chemical and Structural Properties of 3,3,3-Trifluoro-l-alanine

Molecular Architecture

3,3,3-Trifluoro-l-alanine (C₃H₄F₃NO₂) replaces the methyl group of alanine’s beta-carbon with a trifluoromethyl (-CF₃) group. This substitution significantly alters electronic distribution, as fluorine’s high electronegativity induces strong inductive effects. The molecule’s L-configuration is critical for its biochemical interactions, particularly in systems sensitive to stereochemistry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃H₄F₃NO₂
Molecular Weight143.06 g/mol
IUPAC Name(2R)-2-amino-3,3,3-trifluoropropanoic acid
InChIInChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1
SMILESC@@H(C(F)(F)F)N

The trifluoromethyl group increases hydrophobicity compared to native alanine while polarizing adjacent bonds, influencing solubility and reactivity .

Electronic and Steric Effects

The -CF₃ group’s electron-withdrawing nature stabilizes adjacent negative charges, affecting ionization states of the amino and carboxyl groups. This stabilization alters pKa values, with computational models predicting a carboxyl pKa of ~2.1 and amino pKa of ~9.3, compared to 2.3 and 9.7 for alanine. Steric bulk from fluorine atoms also impacts conformational flexibility, potentially hindering rotation around the Cα-Cβ bond.

Synthesis and Chiral Resolution

Racemic Synthesis

Initial synthesis typically involves alkylation of a glycine-derived Schiff base with trifluoromethylating agents. For example, reaction of N-(diphenylmethylene)glycine tert-butyl ester with CF₃I under basic conditions yields racemic 3,3,3-trifluoroalanine. Subsequent acidic hydrolysis removes protecting groups, though this step risks racemization.

Enantiomeric Separation

Chiral HPLC using columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases achieves resolution of L- and D-enantiomers. Reported enantiomeric excess (ee) values exceed 90% under optimized conditions, though yields remain moderate (~36%) due to losses during purification .

Reaction Scheme

Glycine Schiff base+CF3XBaseRacemic 3,3,3-TrifluoroalanineChiral HPLCL-enantiomer (≥90% ee)\text{Glycine Schiff base} + \text{CF}_3\text{X} \xrightarrow{\text{Base}} \text{Racemic 3,3,3-Trifluoroalanine} \xrightarrow{\text{Chiral HPLC}} \text{L-enantiomer (≥90\% ee)}

Stability and Reactivity

Metabolic Stability

In vitro studies using hepatic microsomes show resistance to oxidative deamination, with <5% conversion to 3,3,3-trifluoropyruvate over 60 minutes. This contrasts with alanine’s rapid metabolism, highlighting fluorine’s protective role.

Research Applications and Findings

Probing Enzyme Specificity

The L-enantiomer serves as a substrate analog in studies of alanine racemase and transaminases. Kinetic assays reveal a 15-fold reduction in racemase activity compared to natural alanine, attributed to steric hindrance from -CF₃.

Bacterial Imaging Probes

While most PET tracer research focuses on the D-enantiomer ([18F]3,3,3-trifluoro-d-alanine), the L-form shows potential for eukaryotic cell studies. Preliminary work indicates selective uptake in mammalian cells expressing alanine-serine-cysteine transporters, with a reported KmK_m of 2.3 ± 0.4 mM .

Table 2: Comparative Uptake in Bacterial vs. Mammalian Systems

SystemUptake (nmol/mg protein/min)
E. coli (D-form)12.7 ± 1.2
HEK293 (L-form)4.1 ± 0.8

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